
(R)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hcl is a chiral amine compound that features a fluorinated aromatic ring and an allylic amine group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hcl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoro-2-methylbenzaldehyde.
Formation of the Allylic Alcohol: The aldehyde is subjected to a Grignard reaction with an appropriate allyl magnesium bromide to form the corresponding allylic alcohol.
Conversion to Amine: The allylic alcohol is then converted to the amine via an amination reaction, often using reagents like lithium aluminum hydride (LiAlH4) or other reducing agents.
Resolution of Enantiomers: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Formation of Hydrochloride Salt: Finally, the ®-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allylic position, to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the allylic double bond to a single bond, forming saturated amines.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or ammonia (NH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of allylic ketones or oxides.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Receptor Binding Studies: The compound can be used in studies to understand receptor-ligand interactions.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Diagnostic Agents: It may be used in the development of diagnostic agents for imaging or detection of diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: Potential use as a precursor for agrochemicals.
Mécanisme D'action
The mechanism of action of ®-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and allylic amine group allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hcl: The enantiomer of the compound with potentially different biological activities.
1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine: The non-chiral version without the hydrochloride salt.
1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-ol: The corresponding alcohol instead of the amine.
Uniqueness
®-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hcl is unique due to its chiral nature and the presence of both a fluorinated aromatic ring and an allylic amine group. These features contribute to its specific reactivity and potential biological activities, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C10H13ClFN |
|---|---|
Poids moléculaire |
201.67 g/mol |
Nom IUPAC |
(1R)-1-(5-fluoro-2-methylphenyl)prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c1-3-10(12)9-6-8(11)5-4-7(9)2;/h3-6,10H,1,12H2,2H3;1H/t10-;/m1./s1 |
Clé InChI |
OXSPYZOGUJPZMX-HNCPQSOCSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)F)[C@@H](C=C)N.Cl |
SMILES canonique |
CC1=C(C=C(C=C1)F)C(C=C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



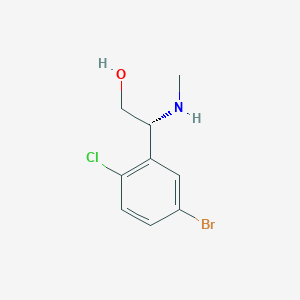
![(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13045669.png)
![6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B13045677.png)
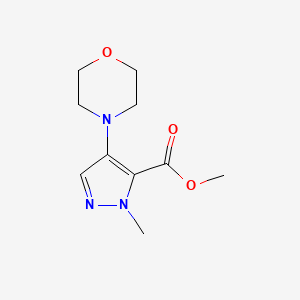
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B13045689.png)
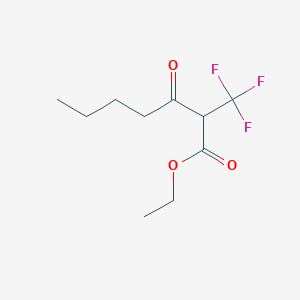
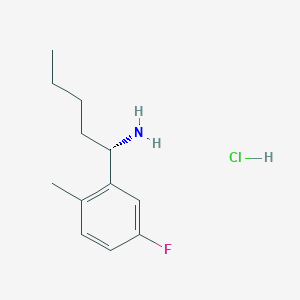

![1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13045712.png)
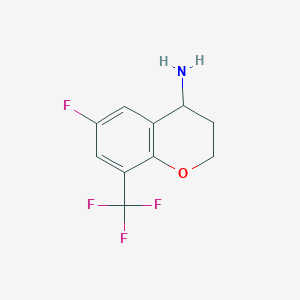
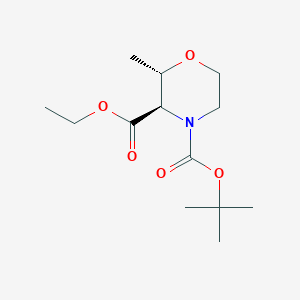

![(3R,4R,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-OL](/img/structure/B13045753.png)
